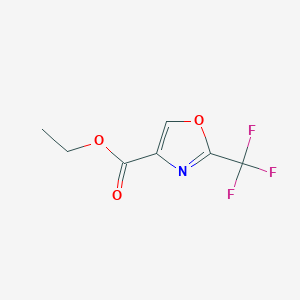
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Overview
Description
The compound “Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate” likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom, and an ethyl ester group (-COOC2H5), which is derived from carboxylic acids and alcohols .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could result in a polar molecule. The presence of the oxazole ring could also contribute to the compound’s aromaticity .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions . The oxazole ring is also a site of reactivity due to the presence of heteroatoms (nitrogen and oxygen).Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate related to Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate, is crucial for synthesizing various trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. The process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, either in a single step or with an additional step (Honey et al., 2012).
Precursor to Aminoethylthiazole Analogs
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, another related compound, serves as a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This transformation is achieved through a Michael-like addition of secondary amines (Boy & Guernon, 2005).
Synthesis of Heterocyclic Derivatives
Ethyl 2-(2-pyridylacetate) derivatives, which are structurally related, have been synthesized and linked with various moieties such as thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole. These compounds have been tested for antimicrobial, antiviral, and cytotoxicity activities, demonstrating their potential in medicinal chemistry (Szulczyk et al., 2017).
Versatile Intermediate for Synthesis of Substituted Oxazoles
Ethyl 2-chlorooxazole-4-carboxylate, closely related to this compound, is used as a versatile intermediate for synthesizing various substituted oxazoles. The methodology involves halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).
Direct Palladium-Catalyzed Modifications
Ethyl oxazole-4-carboxylate undergoes direct and regioselective alkenylation, benzylation, and alkylation with various halides, highlighting its utility in organic synthesis (Verrier et al., 2009).
Synthesis of Functionalized Tetrahydropyridines
In another application, ethyl 2-methyl-2,3-butadienoate, a related compound, is used as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, underlining the compound's role in heterocyclic chemistry (Zhu et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been implicated in the disruption of spindle microtubules, affecting the mitotic process .
Pharmacokinetics
The compound’s lipophilicity may be tempered compared to corresponding trifluoromethyl and ethyl derivatives .
Result of Action
Similar compounds have been shown to disrupt the mitotic process by affecting spindle microtubules .
Future Directions
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTXOCFHAKNLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


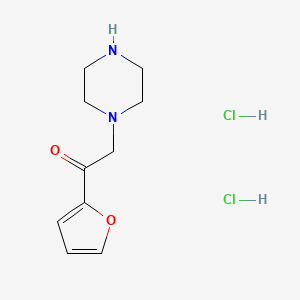
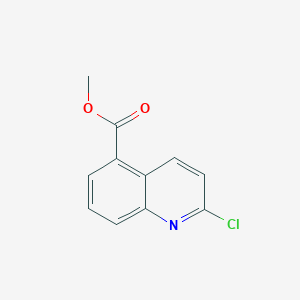

![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)



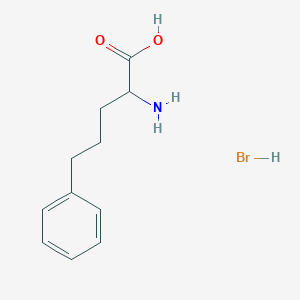
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
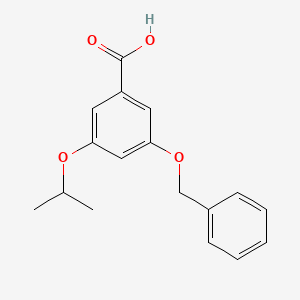
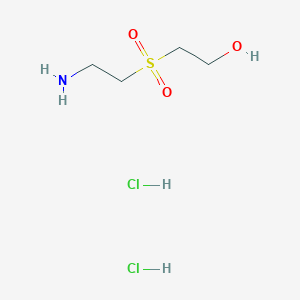
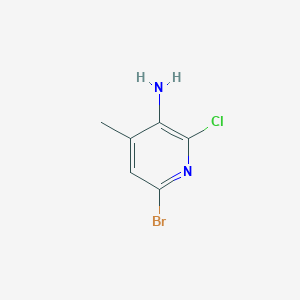

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)
